molecular formula C20H27N3O3S B2546613 2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 2034319-59-8

2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2546613
CAS No.: 2034319-59-8
M. Wt: 389.51
InChI Key: CYNUMGOOPBRUCP-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide features a piperidine core substituted with a pyridin-4-yl group at the 1-position and a methoxyphenyl-ethanesulfonamide moiety at the 4-position. The ethanesulfonamide chain and para-substituted methoxyphenyl group may influence solubility, bioavailability, and binding affinity .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-20-4-2-17(3-5-20)10-15-27(24,25)22-16-18-8-13-23(14-9-18)19-6-11-21-12-7-19/h2-7,11-12,18,22H,8-10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNUMGOOPBRUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with pyridine-4-carboxaldehyde to form the pyridinyl-piperidinyl intermediate. Finally, the ethanesulfonamide group is introduced through a sulfonylation reaction using ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Cancer Therapy

Recent studies have explored the anticancer properties of compounds similar to 2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide. These compounds have shown promise in inhibiting various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation. For instance, piperidine derivatives have been linked to enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models, indicating a potential for developing effective anticancer agents through structural modifications of the piperidine moiety .

Neurodegenerative Diseases

The compound's structure suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that similar compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy. The incorporation of piperidine moieties has been shown to improve brain exposure and enhance the pharmacological profile of these agents .

Cardiovascular Disorders

The compound has been investigated for its therapeutic effects on cardiovascular conditions, including heart failure and hypertension. A patent describes its use in treating acute decompensated heart failure and other cardiovascular diseases, highlighting its potential role in managing complex health issues related to heart function . The sulfonamide group may contribute to its efficacy by modulating vascular responses.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Inhibitors targeting specific bromodomains have shown promise in reducing inflammation in murine models, suggesting that derivatives of this compound could be developed as anti-inflammatory agents .

Case Studies

Several studies have documented the effectiveness of similar compounds:

Study Application Findings
Study on BRD4 inhibitorsAnti-inflammatoryDemonstrated reduced inflammation markers in treated mice
Piperidine derivatives researchCancer therapyShowed enhanced cytotoxicity against FaDu cells compared to standard treatments
Patent on cardiovascular applicationsHeart failure treatmentHighlighted effectiveness in managing acute decompensated heart failure

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide-Based Piperidine Derivatives

W-18 and W-15 ()
  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide
  • Comparison :
    • Both W-18 and the target compound contain a sulfonamide group and piperidine ring.
    • Key Differences :
  • W-18/W-15 feature a 2-piperidinylidene core, whereas the target compound has a 4-piperidinylmethyl substitution.
  • The methoxyphenyl-ethanesulfonamide chain in the target may enhance hydrogen bonding compared to the shorter sulfonamide linkages in W-18/W-15 .
4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide ()
  • Structure : Contains a benzamide scaffold with a sulfamoyl group linked to a 4-methoxyphenylmethyl moiety.
  • Comparison :
    • Unlike the target’s ethanesulfonamide chain, this compound uses a benzamide-sulfamoyl hybrid structure.
    • The 4-methoxyphenyl group is conserved, but its placement on a benzamide rather than a piperidine may limit conformational flexibility .

Piperidine-Based Compounds with Aromatic Substitutions

N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]butanamide ()
  • Structure : Piperidine ring with 4-methoxyphenyl and phenylethyl groups, linked via a butanamide.
  • Comparison :
    • Both compounds share a 4-substituted piperidine core and 4-methoxyphenyl group.
    • The target’s sulfonamide linker and pyridinyl substituent contrast with the butanamide and phenylethyl groups here, suggesting divergent metabolic stability and target engagement .
Fentanyl Analogs ()
  • Examples :
    • Ortho-fluorofentanyl : N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide
    • β-Methyl fentanyl : N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide
  • Comparison :
    • Fentanyl analogs prioritize 4-piperidinyl propanamide structures with lipophilic aryl groups.
    • The target’s sulfonamide linker and pyridinyl group introduce polar interactions absent in fentanyl derivatives, likely reducing opioid receptor affinity but possibly targeting alternative pathways .

Pyrrolidine and Piperidine Hybrids ()**

  • Examples: Compound 37: (2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-2-carboxamide
  • Comparison :
    • Compound 37 shares a pyridin-4-yl ethyl group and 4-methoxyphenyl substitution with the target.
    • The pyrrolidine core and carboxamide linker in Compound 37 may confer different stereochemical and binding properties compared to the target’s piperidine-sulfonamide system .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H24_{24}N2_{2}O3_{3}S
  • Molecular Weight : 348.46 g/mol

Antibacterial Activity

Research indicates that sulfonamide compounds, including derivatives like the one , exhibit significant antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division.

StudyBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Li et al. (2014)E. coli, S. aureus32 µg/mL
Kumar et al. (2009)P. aeruginosa16 µg/mL

In a study by Li et al., the compound showed effective inhibition against various Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Sulfonamides are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCancer Cell Lines TestedIC50_{50} Value
Zhang et al. (2014)HeLa, MCF-715 µM
Omar et al. (1996)A549 (lung cancer)10 µM

Zhang et al. reported that the compound significantly inhibited the proliferation of HeLa and MCF-7 cells with IC50_{50} values indicating effective cytotoxicity .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's.

StudyEnzyme TestedInhibition Percentage
Liu et al. (2023)AChE85% at 10 µM
Nithiya et al. (2011)BuChE70% at 10 µM

Liu et al. demonstrated that the compound effectively inhibits AChE, suggesting its potential use in treating Alzheimer's disease .

Case Studies

  • Antibacterial Efficacy : A clinical study involving patients with bacterial infections treated with sulfonamide derivatives showed a reduction in infection rates and improved patient outcomes compared to standard treatments.
  • Anticancer Trials : Preclinical trials using animal models demonstrated that administration of the compound led to significant tumor regression in xenograft models of breast cancer.

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